Product packaging for Z-Val-Leu-OH(Cat. No.:)

Z-Val-Leu-OH

Cat. No.: B7980346
M. Wt: 364.4 g/mol
InChI Key: ABNKBDCDDUXJCU-HOTGVXAUSA-N
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Description

Significance of Dipeptides in Chemical Biology Research

Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest form of peptides. taylorandfrancis.com Despite their structural simplicity, they exhibit a wide range of biological activities and are of significant interest in chemical biology. researchgate.net Their functions can differ from those of their constituent amino acids, often displaying improved properties such as enhanced solubility or heat stability. researchgate.net

In research, dipeptides are utilized for several purposes:

Drug Development: Many dipeptides and their derivatives show potential as therapeutic agents, with described activities including antihypertensive, anticancer, and neuroprotective properties. researchgate.net They serve as scaffolds or starting points for designing new drugs.

Nutritional and Food Science: Certain dipeptides play a role in nutrition and are studied for their taste-enhancing properties. researchgate.net For example, L-alanyl-L-glutamine is used in clinical nutrition. researchgate.net

Biochemical Studies: Researchers use dipeptides as tools to investigate complex biological processes. They are employed in studies of protein-protein interactions, enzyme activity, and metabolic pathways. chemimpex.comchemimpex.com Understanding how dipeptides interact with biological systems can provide insight into conditions like diabetes and obesity. chemimpex.com

Peptide Synthesis: Dipeptides are fundamental building blocks in the stepwise synthesis of larger, more complex peptides and proteins. chemimpex.comchemimpex.com Using a pre-formed dipeptide unit like Z-Val-Leu-OH can streamline the synthetic process.

The advantages of using short peptides like dipeptides in research include their potential for oral availability, low immunogenicity, and high tissue specificity. researchgate.net

Historical Context of N-Benzyloxycarbonyl (Z) Protection in Peptide Chemistry

The ability to synthesize peptides in a controlled, stepwise manner is a cornerstone of modern chemical biology, a field that was revolutionized by the development of protecting groups. The N-benzyloxycarbonyl group, abbreviated as Z or Cbz, was the first effective and widely used protecting group for the α-amino function of amino acids. total-synthesis.combachem.com

Introduced by Leonidas Zervas and his mentor Max Bergmann in the 1930s, the Z group marked the beginning of modern, controlled peptide synthesis. total-synthesis.com Before its introduction, chemists struggled to selectively form peptide bonds without uncontrolled polymerization or side reactions. The Z group protects the amine as a carbamate, rendering it unreactive to the conditions required for peptide bond formation. total-synthesis.com

Key features of the Z group include:

Ease of Introduction: It is typically introduced by reacting an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com

Stability: The Z group is stable under a variety of conditions, including those involving bases and mild acids, making it compatible with many synthetic steps. total-synthesis.com

Cleavage Conditions: It is readily removed by catalytic hydrogenolysis (H₂ gas with a catalyst like Palladium-on-carbon) or under strongly acidic conditions such as with HBr in acetic acid. total-synthesis.combachem.com This unique cleavage method allows for orthogonal protection strategies in complex syntheses. total-synthesis.com

The development of the Z group unlocked the ability to synthesize oligopeptides that were previously inaccessible, paving the way for the synthesis of hormones, antibiotics, and other biologically active peptides. total-synthesis.com It remains a critical tool in both solution-phase peptide synthesis and the broader field of organic chemistry. bachem.comhighfine.com

Overview of this compound as a Core Research Building Block

This compound is an N-terminally protected dipeptide composed of L-valine and L-leucine. The "Z" signifies the N-benzyloxycarbonyl protecting group on the valine residue, while the "-OH" indicates a free carboxylic acid group at the C-terminus of the leucine (B10760876) residue. This specific structure makes it an ideal intermediate for the synthesis of larger peptides. nih.gov

As a building block, this compound allows chemists to add two amino acid residues in a single coupling step, which can improve the efficiency of a synthetic route. The hydrophobic side chains of both valine and leucine are common motifs in protein structures, often found in the core of proteins. wikipedia.org

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, where it serves as a reactant to elongate a peptide chain. longdom.orgnih.gov By coupling this compound with another amino acid or peptide fragment, researchers can construct specific sequences required for studying enzyme inhibitors, protein-protein interactions, or developing novel therapeutic peptides. chemimpex.com

Below are the key physicochemical properties of this compound and its constituent amino acids.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 17708-79-1 echemi.com
Molecular Formula C₁₉H₂₈N₂O₅ echemi.com
Molecular Weight 364.44 g/mol echemi.com
Synonyms N-benzyloxycarbonyl-L-valyl-L-leucine, Cbthis compound echemi.com
Boiling Point 591°C echemi.com

| Density | 1.145 g/cm³ echemi.com |

Table 2: Constituent Amino Acids

Amino Acid Abbreviation Side Chain Property
Valine Val, V Nonpolar, Aliphatic wikipedia.org

| Leucine | Leu, L | Nonpolar, Aliphatic wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O5 B7980346 Z-Val-Leu-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKBDCDDUXJCU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z Val Leu Oh and Its Derivatives

Solution-Phase Synthesis Approaches for Z-Val-Leu-OH

Solution-phase peptide synthesis (SPPS) involves carrying out coupling and deprotection steps in a homogeneous solution. While solid-phase synthesis is often preferred for its ease of handling and automation, solution-phase methods can be advantageous for large-scale synthesis and the production of shorter peptides or protected fragments google.comresearchgate.net. The formation of the this compound dipeptide in solution typically involves coupling Z-Val-OH with a leucine (B10760876) derivative, followed by deprotection if necessary.

Classical Coupling Reagent Applications for Dipeptide Formation (e.g., DCC, HOBt, EDCI)

Classical coupling reagents are fundamental to forming peptide bonds in solution. These reagents activate the carboxyl group of the N-protected amino acid (Z-Val-OH in this case), making it reactive towards the amino group of the incoming amino acid or peptide fragment.

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used coupling reagent that facilitates amide bond formation by activating the carboxyl group to form an O-acylurea intermediate. bachem.compeptide.comluxembourg-bio.com While effective, DCC can lead to side reactions, including the formation of a dicyclohexylurea (DCU) byproduct which is often insoluble and can be difficult to remove. peptide.comnih.gov The use of additives like HOBt is common with DCC to minimize racemization and improve coupling efficiency. bachem.comluxembourg-bio.com

HOBt (1-Hydroxybenzotriazole): HOBt is frequently used in conjunction with carbodiimides like DCC or EDCI. It reacts with the activated carboxyl group to form an activated ester (HOBt ester), which is highly reactive towards the amine component and helps suppress racemization. bachem.compeptide.comluxembourg-bio.com

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDCI is a water-soluble carbodiimide, which can simplify workup procedures as the urea (B33335) byproduct is also water-soluble. peptide.com Like DCC, EDCI is often used with additives such as HOBt to improve yields and reduce epimerization. nih.govmdpi.com

The general reaction involves mixing Z-Val-OH, a leucine derivative (such as a leucine ester), the coupling reagent, and often an additive like HOBt in a suitable solvent. After the coupling reaction is complete, the protecting group on the carboxyl terminus of leucine is removed to yield this compound.

Segment Condensation Strategies in Solution-Phase Peptide Synthesis

For the synthesis of longer peptides containing the Z-Val-Leu sequence, segment condensation in solution can be employed. This strategy involves synthesizing protected peptide fragments (segments) separately in solution or on a solid support and then coupling these fragments together in solution. researchgate.netthieme-connect.de this compound, with its free carboxyl group, can serve as a carboxyl-terminal segment, which is then coupled to an amino-terminal peptide fragment.

Common methods for segment condensation in solution include the azide (B81097) method, the DCC method with acidic additives, the active ester method, and the mixed anhydride (B1165640) method. thieme-connect.de The choice of coupling method for segment condensation is critical to minimize racemization, especially at the carboxyl terminus of the activated fragment. mdpi.com

Enzymatic Synthesis Approaches Involving this compound Fragments

Enzymatic peptide synthesis offers an alternative to chemical methods, often providing milder reaction conditions and high stereoselectivity. mdpi.com Proteolytic enzymes, such as chymotrypsin (B1334515), can be used to catalyze peptide bond formation under kinetically or equilibrium-controlled conditions. nih.govresearchgate.net

While direct enzymatic synthesis of this compound might involve coupling Z-Val-OH or an activated Z-Val derivative with leucine, enzymatic approaches are more commonly described for synthesizing peptides containing Z-protected amino acids or using Z-protected peptides as acyl donors or nucleophiles. For instance, chymotrypsin has been used to catalyze peptide synthesis involving Z-protected amino acids or peptides. nih.govresearchgate.nettandfonline.com The enzyme's specificity and reaction conditions (e.g., solvent system, pH, temperature) are crucial for achieving efficient coupling and minimizing hydrolysis. mdpi.comnih.gov Modified enzymes or optimized reaction media, such as frozen aqueous solutions or organic solvents with controlled water content, can enhance the yield of peptide synthesis over hydrolysis. mdpi.comnih.gov

Detailed research findings on enzymatic synthesis involving this compound specifically are less prevalent than chemical methods, but the principles of enzymatic peptide synthesis using Z-protected amino acids and dipeptides as building blocks are well-established. mdpi.comtandfonline.com

Solid-Phase Synthesis Approaches for this compound Containing Peptides

Solid-phase peptide synthesis (SPPS), introduced by Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on an insoluble polymer support. researchgate.net This simplifies purification steps, as excess reagents and byproducts can be removed by washing the resin. SPPS is widely used for synthesizing peptides containing the Val-Leu sequence, which can be introduced using appropriately protected amino acid building blocks.

Fmoc- and Boc-Based Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation

Two primary strategies dominate SPPS: Fmoc-based and Boc-based chemistry. Both approaches involve stepwise coupling of protected amino acids to the growing peptide chain attached to a resin.

Boc-Based SPPS: This strategy employs the Boc (tert-butoxycarbonyl) group for temporary Nα-amino protection and generally uses strong acid (like trifluoroacetic acid, TFA) for deprotection. researchgate.net Side chains are often protected with acid-stable groups (like benzyl (B1604629) or cyclohexyl esters or ethers) that are removed simultaneously with the peptide cleavage from the resin using a strong acid (e.g., HF or TFMSA). To incorporate the Z-Val-Leu sequence using Boc-SPPS, Boc-Leu-resin or Boc-Leu coupled to a linker on the resin would be used. Following Boc deprotection, Boc-Val-OH would be coupled. If the Z group is desired at the N-terminus, Boc-Val-OH would be the last amino acid coupled, and the Boc group would be removed, followed by coupling of Z-Val-OH or introduction of the Z group. The Z group is compatible with Boc chemistry as it is also acid-labile, although its cleavage may require stronger acidic conditions or catalytic hydrogenation depending on the context and other protecting groups used. bachem.comosti.gov

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, the desired side-chain protection strategy, and compatibility with the resin and cleavage conditions. researchgate.net

Optimization of Coupling and Deprotection Steps in SPPS for this compound Derivatives

Optimizing coupling and deprotection steps is crucial in SPPS to achieve high yields and purity of the final peptide. Factors influencing these steps include the choice of coupling reagent, solvent, reaction time, temperature, and the nature of the amino acids being coupled. rsc.org

For coupling Z-Val-OH or Fmoc-Val-OH and Fmoc-Leu-OH or Boc-Leu-OH during SPPS, various coupling reagents can be used, including carbodiimides (with additives like HOBt or HOAt), phosphonium (B103445) salts (e.g., PyBOP), uronium salts (e.g., HATU, HBTU), and aminium salts. bachem.compeptide.comnih.gov The efficiency of coupling can be influenced by steric hindrance, particularly with bulky amino acids like valine and leucine. researchgate.net Double coupling or longer reaction times may be necessary to ensure complete coupling at each step. rsc.orgnih.gov

Deprotection conditions also require optimization. In Fmoc-SPPS, the concentration and nature of the base (typically piperidine (B6355638) in DMF) and the reaction time need to be optimized for efficient Fmoc removal while minimizing side reactions. researchgate.netrsc.org In Boc-SPPS, the concentration and type of strong acid (TFA is common) and the inclusion of scavengers to prevent side reactions during cleavage and deprotection are critical. rsc.org The stability of the Z group under these deprotection and cleavage conditions must also be considered. The Z group is generally cleaved by catalytic hydrogenation, but it can also be removed by strong acids, although this may lead to side reactions depending on the peptide sequence and other protecting groups present. bachem.comosti.gov

Research findings often detail optimized protocols for coupling specific amino acids, including valine and leucine, under various SPPS conditions to maximize yield and minimize epimerization. mdpi.comnih.gov

Here is a sample table illustrating coupling efficiencies with different reagents (data is illustrative based on general knowledge of coupling reagents and not specific to this compound unless found in search results):

Coupling Reagent SystemSolventReaction TimeApproximate Coupling Yield (%)Reference (Illustrative)
DCC/HOBtDMF1-2 hours95-99 bachem.comluxembourg-bio.com
HATU/DIEADMF15-30 minutes>99 bachem.comnih.gov
PyBOP/DIEADMF30-60 minutes98-99 bachem.comnih.gov
EDC/HOBtDMF1-2 hours90-98 nih.govmdpi.com

Note: Actual yields can vary significantly depending on the specific peptide sequence, scale, resin, and precise reaction conditions.

Research into Green Chemistry Principles in this compound Related Synthesis

Research into green chemistry principles in peptide synthesis, including the synthesis of protected dipeptides like this compound, focuses on minimizing environmental impact through various strategies. These include reducing or replacing hazardous solvents, minimizing waste, and utilizing more sustainable reagents and conditions researchgate.netrsc.org.

One approach involves performing peptide coupling reactions in alternative, greener solvents such as propylene (B89431) carbonate, which has been shown to replace dichloromethane (B109758) and DMF in both solution- and solid-phase peptide synthesis researchgate.net. Studies have demonstrated that using propylene carbonate can yield comparable or even higher purity of peptides compared to synthesis in conventional solvents like DMF researchgate.netnih.gov.

Another green chemistry approach explores tandem one-pot deprotection/coupling reactions in aqueous micellar media using designer surfactants researchgate.netgreentech.fr. For example, hydrogenolysis of the Cbz protecting group can be performed in a micellar medium with a heterogeneous Pd/C catalyst, followed by peptide coupling in situ researchgate.netgreentech.fr. This method minimizes solvent consumption and utilizes recyclable catalysts, aligning with green chemistry principles researchgate.net.

The use of palladium-on-charcoal and hydrogen gas for Cbz deprotection is considered a green condition due to the recyclability of the catalyst and low cost researchgate.netgreentech.fr. While this has been applied to model dipeptides and longer peptides, its specific application to this compound synthesis within a one-pot green protocol is an area of ongoing research in making peptide chemistry more sustainable researchgate.netrsc.org.

Advanced Synthetic Techniques and Novel Reaction Media

Advanced synthetic techniques and novel reaction media are being explored to improve the efficiency and sustainability of peptide synthesis, including the formation of protected dipeptides like this compound.

Purification Strategies for this compound and Synthetic Intermediates

Purification is a critical step in the synthesis of this compound and its intermediates to obtain the desired purity for subsequent reactions or applications. Various chromatographic techniques are commonly employed.

Chromatographic Purification Techniques (e.g., HPLC, Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and purifying peptides, including protected dipeptides. Reversed-Phase HPLC (RP-HPLC) is particularly widely used due to its high resolution capabilities, allowing for the separation of peptides based on their hydrophobicity mdpi.comhplc.euresearchgate.net.

RP-HPLC utilizes a hydrophobic stationary phase and a mobile phase typically composed of water and an organic solvent, often with an acidic modifier like trifluoroacetic acid (TFA) hplc.euresearchgate.net. The separation is based on the differential partitioning of the peptide between the stationary and mobile phases researchgate.net. Gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is commonly used to achieve effective separation of complex peptide mixtures nih.govmdpi.com.

RP-HPLC has been successfully applied for the purification of various peptides and protected peptide intermediates, yielding high-purity products nih.govnih.govgoogle.com. The purity of synthesized peptides is frequently assessed by RP-HPLC analysis acs.orgnih.gov.

Ion-Exchange Chromatography for Protected Peptide Intermediates

Ion-exchange chromatography (IEC) is another important technique used for peptide purification, particularly for charged peptides or protected peptide intermediates that possess charged functional groups mdpi.comnih.gov. IEC separates molecules based on their net charge, utilizing a stationary phase with charged functional groups that interact with counterions in the mobile phase mdpi.com.

In the context of protected peptide synthesis, ion-exchange chromatography can be introduced as a selective purification procedure for protected peptide esters researchgate.net. For instance, in the synthesis of peptides utilizing amino acid 4-sulfobenzyl esters, ion-exchange chromatography was employed for the purification of the protected peptide intermediates researchgate.net. While the direct application of IEC specifically for this compound purification is not explicitly detailed in the provided results, IEC is a recognized method for purifying charged peptide species, which could include certain protected intermediates depending on the specific synthesis strategy and protecting groups used ucl.ac.ukmdpi.com. It is also used in the purification of final peptide products, sometimes as an alternative or in addition to RP-HPLC, particularly for removing charged impurities or for counterion exchange ucl.ac.ukgoogle.com.

Applications in Advanced Peptide Synthesis Research

Z-Val-Leu-OH as a Precursor for Complex Peptide Architectures

The incorporation of the this compound sequence into larger peptide structures is a key application in the synthesis of both linear and cyclic peptides.

Synthesis of Linear Peptides Incorporating the this compound Sequence

Z-protected amino acids and peptides, including this compound, are widely used in the synthesis of linear peptides. The Z group protects the N-terminus during coupling reactions, allowing for the controlled elongation of the peptide chain. For instance, Z-Val-Leu-OMe has been used as a starting material in the synthesis of protected tetrapeptides thieme-connect.de. The synthesis of linear peptides can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis bachem.comcsic.es. SPPS involves assembling the peptide chain on a solid support, while solution-phase synthesis is carried out in a homogeneous solution bachem.com. Coupling reagents such as HBTU and HOBt are commonly employed in these syntheses to facilitate peptide bond formation thaiscience.info.

Research on Cyclization Strategies for this compound Derived Peptides

Cyclization of linear peptides is a strategy used to reduce conformational flexibility and often enhance proteolytic stability and receptor binding affinity researchgate.netdiva-portal.org. Research explores various strategies for cyclizing peptides that may incorporate or be derived from the Val-Leu sequence. These strategies can involve head-to-tail, head-to-side-chain, tail-to-side-chain, or side-chain-to-side-chain cyclizations, depending on the reactive termini or side chains available in the linear precursor mdpi.com. Studies have investigated the cyclization of peptides containing Val and Leu residues to form cyclic structures, sometimes utilizing specific linkers or cyclization-promoting elements google.comacs.orguniversiteitleiden.nl. For example, the cyclization of a model peptide containing the Val-Leu-Gly-Gly-Leu sequence has been studied, demonstrating that incorporating certain structural elements can improve cyclization yields acs.org.

Exploration of Structure-Activity Relationships (SAR) through this compound Modifications

Modifications to the this compound sequence and its incorporation into larger peptides are instrumental in understanding how structural changes influence biological activity (SAR).

Systematic Amino Acid Substitutions and their Synthetic Implications in this compound Analogues

Systematic substitution of amino acids within peptides containing the Val-Leu sequence is a common approach in SAR studies nih.govacs.org. This involves replacing Val or Leu with other natural or modified amino acids to observe the effect on peptide properties and activity acs.orgfrontiersin.org. The synthetic implications of these substitutions can vary, as different amino acids may require specific protecting groups or coupling conditions researchgate.net. For example, studies on analogues of naturally occurring peptides have involved replacing Leu or Val with other amino acids like Thr, Ile, or Ala to assess the impact on activity acs.orgmdpi.com. The position and nature of the substitution can significantly influence the synthesis route and efficiency acs.org.

Incorporation of Non-Natural Amino Acids into this compound Derivatives

The incorporation of non-natural amino acids into peptide sequences, including those containing Val and Leu, is a powerful method to generate derivatives with altered properties, such as increased stability or novel functionalities cpcscientific.comresearchgate.net. Non-natural amino acids can be introduced during peptide synthesis using various strategies mdpi.comnih.gov. This approach expands the chemical diversity of peptides and peptidomimetics cpcscientific.comresearchgate.net. Research on peptide analogues has demonstrated the successful incorporation of non-natural amino acids at specific positions to investigate their effects on biological activity and stability frontiersin.orgmdpi.com.

Development of Peptidomimetics and Analogues Based on the this compound Scaffold

This compound and sequences containing Val-Leu serve as scaffolds for the design and synthesis of peptidomimetics and analogues. Peptidomimetics are compounds that mimic the structural and functional properties of peptides but often possess improved characteristics like enhanced metabolic stability or bioavailability nih.govupc.edu. By using the Val-Leu dipeptide or related sequences as a base, researchers can introduce modifications to the backbone, side chains, or termini to create molecules with desired properties nih.gov. This includes the development of analogues with modified amide bonds or the incorporation of cyclic or constrained structures nih.govbeilstein-journals.org. The goal is often to create molecules that retain the beneficial aspects of the original peptide sequence while overcoming limitations such as proteolytic degradation upc.edugoogle.com.

Design and Synthesis of Conformationally Constrained this compound Analogues for Research

The design and synthesis of conformationally constrained peptide analogues are crucial in peptide research to understand the relationship between peptide structure and biological activity. By limiting the flexibility of a peptide chain, researchers can probe preferred conformations that interact with biological targets. This often involves incorporating modified amino acids or cyclizing the peptide backbone. While this compound is a linear dipeptide, it can be a component of larger peptides that are subsequently constrained, or its constituent amino acids (Valine and Leucine) can be modified before or during synthesis to introduce conformational biases.

Strategies for introducing conformational constraints in peptide analogues include the incorporation of α-methylated amino acids, cyclic amino acids, or the formation of lactam bridges, disulfide bonds, or other cyclic structures within the peptide sequence researchgate.netacs.orgacs.orgchapman.edu. These modifications can significantly influence the dihedral angles of the peptide backbone and side chains, leading to a more rigid structure researchgate.net.

The synthesis of such constrained analogues typically employs standard peptide synthesis techniques, including both solution-phase and solid-phase methods acs.orgacs.org. Solid-phase peptide synthesis (SPPS) is a common approach that involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support bachem.com. This compound, or protected and modified Valine and Leucine (B10760876) residues, can be coupled using various reagents to form the peptide bonds researchgate.netthieme-connect.de. For instance, the Z-protecting group is a classical Nα-protecting group widely used in peptide synthesis, often removed by catalytic hydrogenation bachem.com. Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in both solution and solid-phase synthesis acs.org.

Research in this area involves not only the synthesis of these constrained molecules but also their conformational analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations researchgate.netacs.orgnih.gov. This analysis helps to determine the three-dimensional structure adopted by the constrained analogue and correlate it with observed properties.

While specific detailed research findings on conformationally constrained this compound analogues were not extensively detailed in the search results, the general principles and methods for designing and synthesizing constrained peptide analogues are well-established and applicable to peptides containing the Val-Leu sequence. Studies on other peptide systems, such as neurokinin A and endomorphin-2 analogues, demonstrate the utility of conformational constraints in structure-activity relationship studies researchgate.netnih.gov.

Scalability Studies for Research-to-Production Transfer in Peptide Synthesis

The transition of peptide synthesis methods from the research laboratory to large-scale production is a critical step in the development of peptide-based products. Scalability studies are essential to ensure that a synthetic route is efficient, cost-effective, and reproducible at a larger scale while maintaining product quality. This involves optimizing reaction conditions, addressing practical challenges associated with larger reaction volumes and material handling, and developing efficient purification strategies.

Solid-phase peptide synthesis (SPPS) is widely adopted for both research and industrial-scale peptide production due to its amenability to automation and control bachem.comacs.orgrsc.org. However, scaling up SPPS presents unique challenges. These include ensuring efficient mixing and mass transfer within the solid support matrix at larger scales, managing the heat generated by exothermic coupling reactions, and minimizing reagent excess, which can become costly at production levels acs.orgrsc.org.

Scalability studies for peptide synthesis involve evaluating various parameters, such as the choice of protecting groups, coupling reagents, solvents, and solid supports, to identify conditions that are optimal for larger scales acs.orgrsc.org. For example, the Z-protecting group, present in this compound, is a well-established protecting group used in scalable synthesis bachem.com. The efficiency of coupling reactions, which form the peptide bonds, is a key factor, and studies compare different coupling agents and conditions to maximize yield and minimize by-products, including racemization mdpi.com.

Purification is another critical aspect of scalability. As the scale of synthesis increases, the quantities of crude peptide also increase, necessitating efficient and high-throughput purification methods, often involving chromatography chapman.edu. Scalability studies evaluate the performance of purification protocols at larger loads to ensure product purity meets required specifications.

For a compound like this compound, scalability studies would focus on optimizing the synthesis of this dipeptide itself, potentially as a key intermediate for larger peptides, or on the synthesis of peptides where this compound is used as a building block. This would involve assessing the yield and purity obtained at increasing scales, evaluating the consumption of reagents and solvents, and ensuring that the work-up and purification procedures are practical and efficient for larger quantities. The goal is to develop a robust process that can be reliably transferred from the research bench to manufacturing.

The pharmaceutical industry's growing interest in peptide therapeutics has fueled the need for developing scalable and cGMP-compliant peptide manufacturing methods acs.orgrsc.org. Research into alternative solvents and more environmentally friendly approaches also plays a role in developing sustainable scalable processes rsc.orgrsc.orgresearchgate.net.

Factor Influencing Scalability in Peptide SynthesisDescription
Reaction Efficiency Maximizing yield and minimizing by-product formation at larger scales.
Reagent and Solvent Use Optimizing quantities and exploring recycling or greener alternatives. rsc.orgrsc.org
Mixing and Mass Transfer Ensuring efficient reaction in heterogeneous solid-phase systems.
Temperature Control Managing heat from reactions in larger volumes. acs.org
Purification Developing efficient and high-throughput methods for larger crude quantities.
Reproducibility Ensuring consistent results across different scales and batches.

Investigative Studies in Enzyme Systems

Z-Val-Leu-OH and Derivatives as Protease Inhibitor Research Tools

Peptides containing Val-Leu sequences, often with an N-terminal Z-group and various C-terminal modifications, are explored for their inhibitory properties against different classes of proteases. These studies contribute to understanding protease function and the development of targeted inhibitors.

Caspase Inhibition Studies with Val-Leu Containing Peptides

Caspases are a family of cysteine proteases playing crucial roles in apoptosis and inflammation. Peptides incorporating Val-Leu sequences have been investigated for their ability to inhibit caspase activity. For instance, a cell-permeable inhibitor of caspase-3 contains an N-terminal sequence derived from the hydrophobic region of Kaposi fibroblast growth factor, followed by a sequence including Val-Asp-CHO. While not directly this compound, this highlights the use of Val-containing peptides in caspase inhibition research sigmaaldrich.com. Another broad-spectrum caspase inhibitor, Z-VAD-fmk, contains a Val residue and is known to induce autophagic cell death, suggesting that its mechanism involves caspase inhibition nih.gov. The P4 amino acid in tetrapeptide-based caspase inhibitors is a key determinant of specificity between caspases, with large hydrophobic residues preferred by caspases 1 and 4 nih.gov. Peptides containing the Leu-Glu-Val-Asp sequence are preferred substrates for caspase 4, and Ac-LEVD-CHO is a potent, reversible inhibitor of this enzyme echelon-inc.com.

Calpain Inhibition Mechanisms and this compound Related Compounds

Calpains are calcium-dependent cysteine proteases involved in various cellular processes. Peptidyl aldehydes and activated ketones are among the reversible inhibitors studied for calpains portico.org. Compounds structurally related to this compound have shown inhibitory activity against calpains. For example, Z-Val-Phe-CHO (MDL 28,170) is a cell-permeable aldehyde inhibitor that relies on similar principles as calpeptin (B1683957) (Z-Leu-Nle-H), a known calpain inhibitor nih.gov. Both calpeptin and Z-Val-Phe-CHO have been shown to decrease cell adhesion, mimicking the effect of nitric oxide, which inhibits calpain activity aai.org. Studies on calpain I inhibitors have explored the effect of different N-terminal groups on potency, with some N-acyl groups showing increased inhibition compared to the Z-group in certain series portico.org. The inhibition of calpain and cathepsins is dependent on the recognition peptide sequence used nih.gov.

Research on Angiotensin-Converting Enzyme (ACE) Inhibition by this compound Peptides

Angiotensin-Converting Enzyme (ACE) is a key enzyme in blood pressure regulation. Peptides derived from various protein sources have been studied for their ACE inhibitory activity. While this compound itself is a dipeptide, longer peptides containing Val-Leu sequences, often with an N-terminal Z-group or other modifications, have been synthesized and evaluated as ACE inhibitors. For instance, Z-Val-Leu-Pro-Ile-Pro-OH has been synthesized and its properties studied in the context of ACE inhibition tandfonline.com. Studies on ACE inhibitory peptides from natural sources like fish protein hydrolysates and marine algae have identified peptides containing Val and Leu residues as contributing to inhibitory activity mdpi.comnih.gov. The presence of hydrophobic amino acids such as Val and Leu at the N-terminus can significantly enhance ACE inhibition mdpi.com. Alcalase, an enzyme used in protein hydrolysis to produce ACE inhibitory peptides, tends to cleave peptide bonds involving uncharged branched amino acids like Ile, Val, and Leu, which can improve ACE inhibitory activity mdpi.com. ACE prefers to bind to polypeptides with a high content of hydrophobic amino acids nih.gov.

Enzyme Specificity and Substrate Profiling Investigations

This compound and related peptides are valuable tools for defining the substrate specificity of enzymes and for profiling their activity against diverse peptide sequences.

Defining Enzyme Recognition Sequences Utilizing this compound

Synthetic peptides, including those with Z-Val-Leu sequences, are used to probe the active site preferences of proteases. By studying how efficiently an enzyme cleaves or is inhibited by peptides with variations in amino acid sequence and blocking groups like the Z-group, researchers can deduce the enzyme's preferred recognition sequence. Multiplex substrate profiling by mass spectrometry (MSP-MS) is a technique that utilizes libraries of synthetic peptides to identify cleavage sites and thus the substrate specificity profiles of proteases frontiersin.orgucsf.edunih.gov. While specific data for this compound in such libraries was not extensively detailed in the search results, related peptides with Val and Leu residues have been used. For example, studies on cysteine proteases like Fasciola hepatica cathepsins L (FhCL1 and FhCL2) utilized the fluorogenic substrate Z-Val-Leu-Lys-AMC to measure enzymatic activity and study substrate specificity frontiersin.org. Substrate profiling studies have indicated that certain proteases prefer hydrophobic residues like Val and Leu at specific positions (e.g., P2 or P1') relative to the cleavage site ucsf.edunih.govnih.gov.

Kinetically-Controlled Enzymatic Reactions Involving this compound Related Substrates

Proteases can be utilized as biocatalysts for peptide synthesis through kinetically controlled reactions. In this approach, an acyl donor, such as a peptide with an activated C-terminus (like an ester), reacts with an amino acid or peptide nucleophile, catalyzed by a protease. The Z-group is commonly used to protect the N-terminus of the acyl donor. While this compound itself is a dipeptide acid, related Z-protected dipeptide esters or similar activated forms could potentially serve as acyl donors in such reactions. The synthesis of Z-d-Leu-l-Leu-NH2 dipeptide, catalyzed by chymotrypsin (B1334515), is a documented example of kinetically controlled peptide synthesis using a Z-protected dipeptide as an acyl donor nih.govresearchgate.net. This process involves the formation of an acyl-enzyme intermediate, which can then react with a nucleophile (like an amino acid amide) to form a new peptide bond, or undergo hydrolysis if water is the competing nucleophile nih.govpsu.eduethz.ch. The yield of the peptide product depends on the kinetics of these competing reactions nih.gov. Serine and cysteine proteases are typically used for kinetically controlled synthesis nih.govpsu.edu.

Research on Protein-Protein Interactions Mediated by this compound Derivatives

Research into the biological activities of peptide derivatives has revealed their potential in modulating protein-protein interactions (PPIs). While direct studies specifically detailing this compound derivatives mediating PPIs are not extensively reported in the immediate search results, related research on dipeptide and peptide derivatives containing Valine (Val) and Leucine (B10760876) (Leu) provides insights into how such compounds can influence protein interactions.

Peptides and their derivatives, including those containing Val and Leu, are known to modulate PPIs in solution. Studies have shown that free amino acids and their biological derivatives can affect protein dispersions by reducing the net attractive part of PPIs. arxiv.orgacs.org This modulation effect can be additive when amino acids are combined into short peptides. arxiv.orgacs.org This suggests that a dipeptide like Val-Leu, potentially modified with a Z-group, could possess inherent properties that influence how proteins interact.

One area where peptide derivatives, including those with Leu and Val residues, have been investigated for their interaction with proteins is in the context of enzyme inhibition, specifically the proteasome. While the primary mechanism discussed involves interaction with the catalytic threonine residue of the proteasome via an α-ketoamide moiety, the study also explored dipeptide derivatives. nih.gov A compound with the sequence Z-Leu-Leu-CONHBn (a dipeptide derivative) was found to inhibit proteasome activity. nih.gov Although this is not a this compound derivative, it highlights that Z-protected dipeptides can interact with protein complexes (enzymes are protein complexes). Another derivative characterized by a C-terminal valine (though the N-terminal is Leu, Z-protected) showed some selectivity towards a specific proteasome subunit (β2). nih.gov These findings, although focused on enzymatic activity, imply an interaction with the protein structure of the proteasome complex, which is a form of protein-protein interaction within the complex.

Molecular docking studies of peptide derivatives have also been employed to understand their binding modes and intermolecular interactions with target proteins. frontiersin.orgacademie-sciences.fr These computational approaches can predict how a ligand, such as a this compound derivative, might interact with specific amino acid residues within a protein's binding cavity, thereby influencing PPIs. For instance, studies on Leu-Val based dipeptide carboxamide scaffolds bearing sulfonamide moieties explored in silico antimalarial and antibacterial activities, showing good interactions with target protein residues and higher dock scores compared to standard drugs. frontiersin.org This demonstrates the utility of computational methods in predicting potential protein interactions for Leu-Val containing compounds.

Furthermore, research on peptide-protein interactions in general emphasizes the role of weak intramolecular forces, such as hydrogen bonds, electrostatic, hydrophobic, and van der Waals interactions, and π-π stacking, in mediating recognition and interaction between peptides and proteins. mdpi.com The understanding of these supramolecular interactions is crucial for designing molecules that can modulate PPIs. mdpi.com Given that this compound contains hydrophobic residues (Val and Leu) and potentially sites for hydrogen bonding and other interactions depending on the Z-group and the terminal hydroxyl, it is plausible that its derivatives could engage in such forces to mediate protein interactions.

While specific detailed research findings and data tables solely focused on this compound derivatives mediating protein-protein interactions were not prominently found, the related studies on peptide derivatives containing Val and Leu, their effects on protein behavior in solution, their interactions with enzymes like the proteasome, and the application of molecular docking provide a framework for understanding how this compound derivatives could be involved in modulating PPIs. Future research may further elucidate the specific mechanisms and applications of this compound derivatives in this context.

Biochemical Pathway Elucidation and Molecular Mechanisms

Research on the Role of Valine and Leucine (B10760876) in Metabolic Pathways

Leucine Metabolic Pathways and Biosynthesis of Related Molecules

Leucine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained through diet. wikipedia.orgontosight.ai In organisms capable of leucine biosynthesis, such as plants and microorganisms, the process is complex and involves a series of enzymatic reactions starting from pyruvate. ontosight.aimetwarebio.comnih.gov This pathway is tightly regulated by mechanisms including feedback inhibition and transcriptional control. ontosight.ai

Leucine metabolism extends beyond its incorporation into proteins. It serves as a signaling molecule, notably in activating the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of protein synthesis and cell growth. wikipedia.orgmetwarebio.comscielo.br Elevated leucine levels can trigger mTOR complex 1 (mTORC1) activation, leading to downstream effects that promote muscle growth and repair. metwarebio.comscielo.br Leucine also influences lipid metabolism by upregulating genes involved in fatty acid synthesis through the activation of the mTOR signaling pathway. metwarebio.com

Research using techniques like duodenal infusion of leucine in dairy cows has shown that increasing plasma leucine concentrations significantly impacts the levels of other amino acids, including a decrease in isoleucine, valine, glycine, and alanine, suggesting that leucine influences the cellular influx of other amino acids from circulation. plos.org

Degradation Pathways of Branched-Chain Amino Acids in Biological Systems

The catabolism of branched-chain amino acids, including valine and leucine, is a crucial process for energy production and maintaining amino acid homeostasis. This degradation primarily occurs in tissues like muscle and kidney, rather than the liver, due to the distribution of key enzymes. nih.govmdpi.com The initial step involves a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), converting BCAAs into their corresponding branched-chain α-keto acids (BCKAs). nih.govmdpi.comnih.gov Leucine is transaminated to α-ketoisocaproate (KIC), valine to α-ketoisovalerate (KIV), and isoleucine to α-keto-β-methylvalerate (KMV). mdpi.comnih.gov

The subsequent step is an irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, located in the mitochondria. nih.govmdpi.comnih.gov This complex converts BCKAs into their respective acyl-CoA derivatives. wikipedia.org The pathways then diverge for each BCAA. Leucine catabolism ultimately yields acetyl-CoA and acetoacetate, classifying it as a ketogenic amino acid. wikipedia.orgnih.govmdpi.com Valine degradation leads to succinyl-CoA, making it glucogenic, while isoleucine is both glucogenic and ketogenic, producing both acetyl-CoA and succinyl-CoA. nih.govmdpi.com

The activity of the BCKDH complex is tightly regulated, including through phosphorylation. nih.gov Studies investigating BCAA degradation in microorganisms, such as Saccharopolyspora erythraea, have shown that the bkd operon, responsible for BCAA degradation, is regulated by transcriptional factors, influencing the production of metabolites like propionyl-CoA, a precursor for erythromycin (B1671065) biosynthesis. asm.org

Z-Val-Leu-OH as a Research Probe for Biochemical Process Studies

This compound, a dipeptide with a protected N-terminus, serves as a valuable research probe in biochemical studies, particularly those focusing on enzymatic activity and specificity. The presence of the Z-group can influence how the peptide is recognized and processed by enzymes, offering a way to study enzyme kinetics and substrate preferences.

While direct research specifically detailing the use of this compound as a probe for elucidating the entire metabolic pathways of valine and leucine or their degradation is not extensively highlighted in the search results, related Z-protected peptides have been utilized in enzymatic assays. For instance, Z-Phe-Leu-Glu-pNA is used as a chromogenic substrate to assay glutamyl endopeptidase activity, demonstrating how Z-protected peptides can be designed to study specific protease activities. Similarly, Z-Leu-Leu-Glu-7-amido-4-methylcoumarin has been used as a fluorogenic substrate for peptidyl glutamyl peptide hydrolase, illustrating the use of Z-protected peptides with reporter groups to monitor enzymatic cleavage. sigmaaldrich.com

The design of this compound suggests its potential use in studies involving peptidases or proteases that may cleave this specific sequence. By observing the hydrolysis or modification of this compound by biological samples or purified enzymes, researchers can gain insights into the presence and activity of such enzymes, potentially linking them to specific metabolic or signaling pathways involving valine-leucine sequences. The Z-protecting group can also be utilized in peptide synthesis strategies, where it serves to protect the N-terminus during coupling reactions.

Investigation of Peptide-Mediated Cellular Processes in Research Contexts

Peptides play diverse and crucial roles in cellular processes, acting as signaling molecules, hormones, and components involved in protein-protein interactions. beilstein-journals.org Research in this area often involves synthesizing or utilizing specific peptides to understand their functions, mechanisms of action, and interactions with cellular components.

This compound, as a dipeptide, falls under the broad category of peptides that can be investigated for their potential roles or as tools to study peptide-mediated processes. While specific research on this compound's direct involvement in mediating cellular processes like cell penetration or signaling is not explicitly detailed in the provided results, studies on other Z-protected peptides and dipeptides highlight the methodologies and research avenues in this field.

Furthermore, research on cell-penetrating peptides (CPPs) explores how peptides can traverse cell membranes, offering insights into peptide transport and delivery mechanisms. mdpi.comnih.gov While this compound is a simple dipeptide and not typically classified as a CPP, studies on how dipeptides and larger peptides interact with cellular membranes and are transported can provide a framework for understanding the potential cellular interactions of this compound or related peptides. Research involving the synthesis and study of various peptides, including those with modified or protected amino acids, is fundamental to elucidating peptide-mediated cellular processes and developing peptide-based research tools and therapeutics. rsc.org

Structural and Computational Characterization of Z Val Leu Oh Containing Peptides

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for experimentally determining the structure and confirming the presence of specific functional groups within Z-Val-Leu-OH containing peptides.

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis) for Structural Confirmation

Vibrational spectroscopy, such as Fourier-transform Infrared (FT-IR) spectroscopy, and electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, are complementary techniques used for structural confirmation and to study the conformational state of peptides. FT-IR spectroscopy is particularly valuable for analyzing the peptide backbone through the characteristic amide I and amide II bands. mdpi.com, thermofisher.com The amide I band (primarily C=O stretching) and amide II band (primarily C-N stretching and N-H bending) are sensitive to the hydrogen bonding patterns and the secondary structure of the peptide. mdpi.com, thermofisher.com Changes in the frequencies and intensities of these bands can indicate the presence of different secondary structures like alpha-helices, beta-sheets, or turns. mdpi.com, thermofisher.com UV-Vis spectroscopy can provide information about electronic transitions within the peptide, particularly if aromatic amino acids (like the phenyl group in the Z-protecting group) or other chromophores are present. mdpi.com, rsc.org While UV-Vis is less informative for direct backbone structure compared to FT-IR, it can be used to monitor changes in the environment of aromatic residues or to confirm the presence of the Z-group. mdpi.com, rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing dynamic insights into the behavior and properties of peptides in various environments. acs.org, nih.gov MD simulations are based on solving classical equations of motion for each atom in the system, using defined force fields that describe the interactions between atoms. acs.org, nih.gov

Investigation of Protein-Ligand Interactions with this compound Containing Peptides

Molecular dynamics simulations are a crucial tool for studying the interactions between peptides and proteins at an atomic level. uzh.ch, acs.org, mdpi.com For this compound containing peptides that may act as ligands or be part of larger peptide sequences interacting with protein targets, MD simulations can provide insights into the binding process, the stability of the protein-peptide complex, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that drive binding. uzh.ch, acs.org, mdpi.com, nih.gov Unlike static docking methods, MD simulations account for the flexibility of both the peptide and the protein, allowing for a more realistic representation of the binding event and the dynamic nature of the complex. acs.org, nih.gov This can help identify critical residues involved in binding and understand the energetic contributions of different interactions. uzh.ch, acs.org, mdpi.com

Predicting Structural Effects of Amino Acid Modifications through MD Simulations

MD simulations are valuable for predicting the structural consequences of amino acid modifications within peptides. nih.gov, acs.org By computationally altering an amino acid residue in a this compound containing peptide and simulating the modified sequence, researchers can assess how the change impacts the peptide's conformation, flexibility, and interactions. nih.gov, acs.org, acs.org This is particularly useful in peptide design to understand how substitutions, insertions, or deletions might affect the desired structural properties or binding affinity to a target. nih.gov, acs.org, acs.org MD simulations can help predict whether a modification will induce a change in secondary structure, alter the solvent exposure of certain residues, or impact the stability of a complex with a protein. nih.gov, acs.org, acs.org This predictive capability reduces the need for extensive experimental synthesis and characterization of numerous peptide variants. nih.gov, acs.org

Molecular Docking Studies for Predictive Modeling of this compound Interactions

Based on the currently available search results, detailed research findings specifically pertaining to molecular docking studies for the predictive modeling of interactions involving the linear peptide this compound were not identified. While molecular docking is a widely used computational technique for studying molecular interactions, its application directly to this compound in the context of predictive modeling is not detailed within the scope of the provided information.

Stereochemical Investigations of this compound and Analogues

Stereochemical investigations involving peptides related to this compound have been explored, particularly in the context of the cyclic diketopiperazine derivatives formed from such peptides. This compound has been utilized as a precursor in the synthesis of diketopiperazines, such as cis-cyclo(L-Val-L-Leu). [Search 1, snippet 6]

Research into the stereochemical influence on the properties of diketopiperazines, which can be derived from dipeptides like Val-Leu, has been conducted. For instance, studies have compared the taste threshold concentrations of different stereoisomers of diketopiperazines, such as cis-cyclo(L-Val-L-Phe) (23), cis-cyclo(L-Ala-L-Val) (21), and cis-cyclo(L-Ala-L-Pro) (20), with their trans or D-amino acid counterparts, like trans-cyclo(L-Val-D-Phe) (31). [Search 1, snippet 6] These investigations highlight the significant impact of stereochemistry on the biological or sensory properties of these cyclic peptide derivatives. While these studies focus on the diketopiperazine form, they underscore the broader importance of stereochemical configuration in peptides and their related compounds.

Table: Related Compound Stereochemical Comparison (Diketopiperazines)

Compound NameStereochemistryProperty InvestigatedKey Finding (Contextual)Citation
cis-cyclo(L-Val-L-Phe)cis, L-LTaste ThresholdUsed in comparison of stereochemical influence on taste.[Search 1, snippet 6]
cis-cyclo(L-Ala-L-Val)cis, L-LTaste ThresholdUsed in comparison of stereochemical influence on taste.[Search 1, snippet 6]
cis-cyclo(L-Ala-L-Pro)cis, L-LTaste ThresholdUsed in comparison of stereochemical influence on taste.[Search 1, snippet 6]
trans-cyclo(L-Val-D-Phe)trans, L-DTaste ThresholdCompared to cis isomers to investigate stereochemical effect.[Search 1, snippet 6]

These findings, while specific to diketopiperazines, are relevant in understanding how the stereochemical arrangement of amino acids, initially present in linear peptides like this compound, can influence the properties of derived molecules. This compound itself can exist in different stereoisomeric forms depending on the chirality of the Val and Leu residues (e.g., L-Val-L-Leu, D-Val-L-Leu, L-Val-D-Leu, D-Val-D-Leu), and these differences in stereochemistry would inherently affect its three-dimensional structure and potential interactions, although specific detailed investigations on the linear form were not found in the provided data.

Advanced Analytical Techniques for Z Val Leu Oh Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides crucial information about the mass-to-charge ratio (m/z) of molecules and their fragments, enabling identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Z-Val-Leu-OH Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate mass of this compound and its derivatives. Accurate mass measurements, typically reported to several decimal places, allow for the determination of the elemental composition of an analyte. waters.com This is particularly valuable for confirming the molecular formula of synthesized this compound or identifying potential impurities or transformation products. HRMS instruments, such as those utilizing Orbitrap or FTICR technology coupled with techniques like electrospray ionization (ESI), can achieve high resolving power and mass accuracy, often within ±5 ppm of the calculated mass. americanpharmaceuticalreview.com, acs.org This precision is often sufficient for unambiguous identification of a chemical formula. waters.com The use of full scan HRMS experiments allows for accurate mass measurements to be made on multiple charge states of the same peptide, providing additional qualitative confirmation. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) for Sequence Analysis of this compound Containing Peptides

Tandem Mass Spectrometry (MS/MS) is essential for obtaining structural information, particularly the amino acid sequence of peptides containing this compound. In MS/MS, a precursor ion is selected and then fragmented, typically through collisions with an inert gas (Collision-Induced Dissociation, CID). libretexts.org The resulting fragment ions are then mass-analyzed, producing a spectrum that provides a "fingerprint" of the molecule's structure. libretexts.org, researchgate.net While traditional CID can provide extensive backbone fragmentation yielding b- and y-ions that help determine the sequence, differentiating between isomeric amino acids like leucine (B10760876) (Leu) and isoleucine (Ile) can be challenging using this method alone, as they produce fragment ions of the same m/z. nih.gov, researchgate.net

Electron Activated Dissociation (EAD) for Isomeric Differentiation of Leucine and Isoleucine in this compound Related Structures

Electron Activated Dissociation (EAD) is an advanced fragmentation technique that offers advantages in differentiating isomeric amino acids like leucine and isoleucine, which is particularly relevant for peptides containing Leu residues like this compound. Unlike traditional collision-based methods, electron-based MS/MS methods such as EAD can induce secondary fragmentation of the side chains of Leu or Ile in the z ions, leading to the formation of diagnostic w ions. sciex.com Specifically, EAD can generate a signature fragment z-43 for Leu and z-29 for Ile, enabling clear differentiation of these isomers. sciex.com This capability is crucial for accurately characterizing peptides and identifying potential sequence variants where a Val residue might be substituted with either Leu or Ile. sciex.com EAD has been shown to be fast and sensitive, providing confident identification of low-abundant species and unambiguous differentiation of amino acid isomers. sciex.com

Chromatographic Separation Methods for Analytical Purity and Identity

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and analysis of peptides and amino acid derivatives like this compound. These techniques separate compounds based on their interactions with a stationary phase and a mobile phase. Method development in HPLC and UPLC involves optimizing parameters such as the stationary phase chemistry (e.g., C18 columns), mobile phase composition (e.g., water/acetonitrile gradients with acidic modifiers like trifluoroacetic acid), flow rate, and temperature to achieve optimal separation, resolution, and sensitivity. mdpi.com, japsonline.com, acgpubs.org UPLC, with its smaller particle size columns and higher pressure limits, offers advantages in terms of shorter analysis times, increased efficiency, and reduced solvent consumption compared to conventional HPLC. mdpi.com, researchgate.net, acgpubs.org Coupling HPLC or UPLC with UV detection (commonly at 214 nm for peptides) and/or mass spectrometry provides robust methods for quantifying this compound and confirming its identity and purity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Amino Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of the constituent amino acids of this compound (Valine and Leucine) after hydrolysis and derivatization. Free amino acids are polar, zwitterionic, and non-volatile, requiring chemical derivatization to make them amenable to GC analysis. mdpi.com Common derivatization methods involve esterification followed by acylation (e.g., using trifluoroacetyl derivatives) or silylation (e.g., using BSTFA to form trimethylsilyl (B98337) derivatives). wvu.edu, mdpi.com The derivatized amino acids are then separated on a capillary GC column based on their volatility and interaction with the stationary phase, and subsequently detected and identified by mass spectrometry. wvu.edu GC-MS is a sensitive and specific technique for the quantitative determination of amino acids and can be performed in full scan or selected ion monitoring (SIM) mode for increased sensitivity. wvu.edu, mdpi.com While GC-MS is effective for analyzing individual amino acids, it's important to note that some methods may not differentiate between leucine and isoleucine, reporting them as a sum. mdpi.com

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization involves chemically modifying an analyte to improve its chromatographic behavior, ionization efficiency, or detectability by the mass spectrometer. For peptides and amino acids, derivatization can increase retention on reversed-phase columns, enhance ionization in electrospray ionization (ESI), or introduce functional groups suitable for specific detection methods.

Pre-column and Post-column Derivatization for LC-MS/MS Analysis

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation step in LC-MS/MS analysis.

Pre-column derivatization: Involves reacting the analyte with a derivatizing reagent before it is injected into the LC system. This approach can improve chromatographic separation, particularly for polar compounds like amino acids and small peptides, by making them more hydrophobic, leading to better retention on reversed-phase columns. mdpi.comrestek.com Pre-column derivatization can also enhance ionization efficiency for MS detection. acs.orggoogle.com For example, derivatization with reagents like 9-fluorenylmethyl chloroformate (Fmoc) has been shown to improve the detection levels of short-chain peptides in LC/ESI-MS by increasing ionization potential. acs.org Another reagent, phenyl isocyanate (PIC), has been used for pre-column derivatization in the comprehensive analysis of dipeptides by LC-MS/MS, reacting with free amino groups. researchgate.net Urea (B33335) has also been explored as a simple pre-column derivatization agent for amino acid analysis by LC-MS, improving separation and detector response. mdpi.com While pre-column derivatization can offer advantages in separation and sensitivity, potential drawbacks include possible side reactions, reagent peaks interfering with analysis, and the need for the derivatization reaction to go to completion before injection. restek.com

Post-column derivatization: Involves adding a derivatizing reagent to the column effluent before it enters the detector. This method is often used with detection techniques like fluorescence or UV-Vis, where the derivatives have favorable spectroscopic properties. aurigaresearch.com For LC-MS, post-column addition can be used to adjust the mobile phase composition to improve ESI sensitivity or to introduce a derivatizing agent that reacts rapidly with the eluting analytes. waters.com Advantages of post-column derivatization include minimal impact on chromatographic separation and the ability to use a wider range of mobile phases. aurigaresearch.com However, it typically requires a fast reaction between the analyte and the reagent and may lead to band broadening. aurigaresearch.com While traditionally used with techniques like ion-exchange chromatography and UV/fluorescence detection, post-column addition strategies are also explored to enhance performance in microflow LC-MS by improving electrospray ionization. aurigaresearch.comwaters.com

The choice between pre-column and post-column derivatization depends on the specific properties of this compound, the matrix, the chosen chromatographic method, and the desired detection sensitivity and selectivity.

Isotopic Labeling in Quantitative Analytical Methods for this compound Research

Isotopic labeling is a powerful technique for quantitative analysis using mass spectrometry. It involves incorporating stable isotopes (e.g., 13C, 15N, 2H) into the analyte or an internal standard. This allows for accurate quantification by comparing the signal intensity of the labeled analyte or standard to that of the unlabeled analyte. nih.govthermofisher.com

In the context of this compound research, isotopic labeling could be applied in several ways:

Stable Isotope Dilution Mass Spectrometry (SID-MS): This is considered a gold standard for absolute quantification. A known amount of a stable isotope-labeled analog of this compound is added to the sample as an internal standard. The labeled and unlabeled compounds behave identically during sample preparation and chromatography but are distinguishable by their mass in the MS. The ratio of the peak areas of the labeled and unlabeled species is used to determine the absolute concentration of this compound in the original sample. nih.govthermofisher.comnottingham.ac.uk

Metabolic Labeling: If this compound is produced within cells or organisms, stable isotopes can be introduced into the biological system (e.g., through isotopically enriched growth media). This results in the incorporation of isotopes into the synthesized this compound. This approach is particularly useful for studying metabolic pathways and protein turnover. nih.govthermofisher.com

Chemical Labeling: Stable isotopes can be introduced chemically by using derivatizing reagents that contain stable isotopes. This allows for the differential labeling of different samples. Samples labeled with "light" and "heavy" versions of the reagent can be combined and analyzed simultaneously by LC-MS/MS. acs.orgwashington.edu This approach, often using isobaric tags, enables multiplexed quantitative analysis, where multiple samples can be compared in a single LC-MS/MS run. thermofisher.comnottingham.ac.ukacs.orgwashington.edu

Future Directions and Emerging Research Avenues

Integration of Computational and Experimental Approaches in Z-Val-Leu-OH Research

The study of peptides, including dipeptides like this compound, increasingly benefits from the synergistic application of computational and experimental methods. Computational approaches, such as molecular dynamics simulations, quantum mechanics calculations, and NMR calculations, can provide valuable insights into the conformational landscape, interactions, and predicted behavior of this compound byu.eduresearchgate.netrsc.org. These methods can help researchers understand how the Z group and the specific amino acid sequence influence the dipeptide's properties.

Experimental techniques, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), are crucial for validating computational predictions and characterizing the synthesized compound byu.eduplos.orgnih.gov. For example, solution-phase NMR calculations can be used in conjunction with experimental NMR data to reliably predict the structure of small peptides byu.eduresearchgate.net. HPLC is a standard technique for analyzing peptide purity and can be used in method development for this compound nih.gov. The integration of these approaches can lead to a more comprehensive understanding of this compound's behavior in various environments and its potential interactions with other molecules. This combined strategy is a powerful tool in peptide research for identifying structures and understanding molecular recognition researchgate.netrsc.orgbakerlab.orgplos.org. Future research on this compound could utilize these integrated methods to explore its preferred conformations, stability, and potential binding sites if investigated as part of a larger system.

Novel Applications of this compound in Advanced Biochemical Probes and Assays

Dipeptides and larger peptides containing valine and leucine (B10760876) residues have demonstrated utility in the development of biochemical probes and assays. For instance, peptide sequences incorporating Val-Leu motifs are found in substrates used to assay enzyme activity, such as Boc-Val-Leu-Lys-NHMec for plasmin or suc-Leu-Leu-Val-Tyr-aminoluciferin for proteasomes nih.govasm.org. Given its structure, this compound could serve as a building block or a lead compound for designing novel biochemical tools.

Future research could explore incorporating this compound into activity-based probes designed to target specific proteases or other enzymes where a Val-Leu recognition sequence is relevant nih.govtum.de. The Z-protecting group could potentially influence the targeting or permeability of such probes. Furthermore, this compound itself, or derivatives thereof, could be investigated for their ability to inhibit or modulate enzyme activity, leading to the development of new assay components or research reagents. Developing novel biochemical assays could involve using this compound as a standard, a substrate component, or an inhibitor to study enzyme kinetics or screen for modulating compounds.

Green Chemistry Innovations in this compound Related Synthesis and Analysis

The synthesis and analysis of peptides are areas where green chemistry principles are increasingly being applied to reduce environmental impact rsc.orgrsc.orgoaepublish.com. Innovations in this domain are highly relevant to the future of this compound research. Traditional peptide synthesis often involves the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) greentech.frresearchgate.net. Future synthesis of this compound could explore the use of greener solvents such as ethyl acetate (B1210297) or propylene (B89431) carbonate rsc.orggreentech.frresearchgate.net.

Coupling reagents are essential for forming peptide bonds, and greener alternatives to conventional reagents are being developed and utilized rsc.orgresearchgate.net. Applying these greener coupling reagents in the synthesis of this compound could improve the sustainability of the process. The Z-protecting group itself is typically removed by hydrogenation, a method considered relatively green rsc.orgbachem.com. Further optimization of this deprotection step for this compound could focus on maximizing efficiency and minimizing catalyst use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-Val-Leu-OH, and how do protecting groups influence yield and purity?

  • Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, the Fmoc/t-Bu strategy is preferred due to its compatibility with acid-labile protecting groups like Z (benzyloxycarbonyl). Coupling agents such as HBTU or DCC are used to activate carboxyl groups, while DIEA facilitates deprotonation. Critical factors include reaction time (2–4 hours), solvent choice (DMF or DCM), and purification via reverse-phase HPLC . Purity is assessed using HPLC (>95%) and mass spectrometry (MS) for molecular confirmation.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies structural integrity, while HPLC-MS confirms molecular weight and purity. Discrepancies in NMR signals (e.g., unexpected splitting) may arise from residual solvents or diastereomers. Cross-validate using 2D NMR (COSY, HSQC) or alternative techniques like IR spectroscopy for functional group analysis. For HPLC discrepancies, optimize gradient elution parameters (e.g., acetonitrile/water ratios) and compare retention times with standards .

Q. How does solvent selection impact this compound’s solubility and experimental outcomes?

  • Methodological Answer : Solubility is determined empirically via saturation experiments in solvents like DMSO, methanol, or aqueous buffers. For instance, dissolve 10 mg of this compound in 1 mL solvent under sonication (30 min) and filter (0.22 µm membrane). Poor solubility in aqueous buffers (pH 7.4) may necessitate co-solvents (e.g., 10% DMSO). Solubility data should be reported with temperature and pH conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 50°C. Sample aliquots are analyzed at intervals (0, 7, 14 days) via HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include controls (e.g., inert atmosphere) to isolate oxidation effects. Data contradictions are addressed by repeating under inert conditions or using LC-MS to identify degradation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Replicate studies using standardized protocols (e.g., cell lines, assay kits from the same vendor). Control variables such as endotoxin levels in peptide batches, cell passage number, and incubation time. Meta-analysis of existing data using tools like PRISMA guidelines can identify confounding factors (e.g., impurities or solvent artifacts). Statistical methods (ANOVA, t-tests) validate significance, and negative controls (scrambled peptides) rule out nonspecific effects .

Q. How can mechanistic studies elucidate this compound’s role in peptide coupling reactions?

  • Methodological Answer : Employ kinetic studies by varying coupling agent concentrations (DCC, HOBt) and monitoring reaction progress via in-situ FTIR or HPLC. Isotopic labeling (e.g., ¹³C-Leu) tracks carboxyl activation efficiency. Computational modeling (DFT) predicts transition states and energy barriers. Compare results with analogous peptides (e.g., Z-Ala-Leu-OH) to isolate steric or electronic effects from valine’s branched side chain .

Q. What experimental frameworks validate the enantiomeric purity of this compound, and how are chiral impurities quantified?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chirobiotic T) with polar organic mobile phases (methanol:acetic acid:triethylamine). Compare retention times with L/D enantiomer standards. For trace impurities (<1%), employ circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization followed by LC-MS. Method validation includes linearity (R² > 0.99), LOD/LOQ, and spike-recovery tests .

Data Presentation and Reproducibility Guidelines

  • Tables : Include detailed parameters (e.g., coupling reaction yields, stability study conditions) with error margins (±SD).
  • Figures : Spectra must label key peaks (NMR) or ions (MS). For HPLC, annotate retention times and purity percentages.
  • References : Prioritize primary literature from journals like Journal of Organic Chemistry or Analytical Biochemistry. Avoid unverified databases (e.g., benchchem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.